5,6-Dichloropyrazin-2-amine
Overview
Description
5,6-Dichloropyrazin-2-amine: is an organic compound with the molecular formula C4H3Cl2N3 and a molecular weight of 163.99 g/mol It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 5 and 6 positions and an amino group at the 2 position on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dichloropyrazin-2-amine involves the chlorination of 2-amino-6-chloropyrazine. The reaction typically uses N-chlorosuccinimide as the chlorinating agent in the presence of a solvent like chloroform. The reaction mixture is refluxed for about 1.5 hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves similar chlorination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5,6-Dichloropyrazin-2-amine can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazines.
Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: 5,6-Dichloropyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloropyrazin-2-amine is not well-documented. its derivatives may interact with biological targets such as enzymes or receptors, leading to various biological effects. For example, similar compounds have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation .
Comparison with Similar Compounds
- 2-Amino-6-chloropyrazine
- 2-Amino-3,6-dichloropyrazine
- 2-Amino-3,5,6-trichloropyrazine
Comparison: 5,6-Dichloropyrazin-2-amine is unique due to the specific positioning of chlorine atoms and the amino group on the pyrazine ringFor instance, the presence of two chlorine atoms at the 5 and 6 positions may enhance its ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5,6-dichloropyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUFIOMPICRXFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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